molecular formula C4H6ClNO B2560436 2-Chloro-3-methoxypropanenitrile CAS No. 31413-66-8

2-Chloro-3-methoxypropanenitrile

Cat. No.: B2560436
CAS No.: 31413-66-8
M. Wt: 119.55
InChI Key: SKEFUXLNRWANKT-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxypropanenitrile is an organic compound with the molecular formula C4H6ClNO. It is primarily used in organic synthesis and serves as an intermediate in various chemical reactions. The compound is characterized by its chloro and methoxy functional groups attached to a propanenitrile backbone, making it a versatile reagent in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxypropanenitrile typically involves the reaction of 3-methoxypropionitrile with a chlorinating agent. One common method is the reaction of 3-methoxypropionitrile with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

CH3OCH2CH2CN+SOCl2CH3OCH2CHClCN+SO2+HCl\text{CH}_3\text{OCH}_2\text{CH}_2\text{CN} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{OCH}_2\text{CHClCN} + \text{SO}_2 + \text{HCl} CH3​OCH2​CH2​CN+SOCl2​→CH3​OCH2​CHClCN+SO2​+HCl

This method yields this compound with high purity and efficiency .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methoxypropanenitrile undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, such as amines, alcohols, and thiols, leading to the formation of corresponding substituted products.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products:

    Nucleophilic Substitution: Substituted nitriles, such as 2-azido-3-methoxypropanenitrile or 2-thiocyanato-3-methoxypropanenitrile.

    Reduction: 2-Chloro-3-methoxypropylamine.

    Oxidation: 2-Chloro-3-methoxypropanal.

Scientific Research Applications

2-Chloro-3-methoxypropanenitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxypropanenitrile largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new bond. The nitrile group can participate in various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid. The methoxy group can be involved in oxidation reactions, leading to the formation of carbonyl compounds .

Comparison with Similar Compounds

    3-Methoxypropionitrile: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

    2-Chloro-3-methylpropanenitrile: Contains a methyl group instead of a methoxy group, leading to different reactivity and applications.

    2-Chloro-3-hydroxypropanenitrile:

Uniqueness: 2-Chloro-3-methoxypropanenitrile is unique due to the presence of both chloro and methoxy groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical transformations makes it a versatile compound in research and industrial applications .

Biological Activity

2-Chloro-3-methoxypropanenitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies that highlight the compound's significance in pharmaceutical applications.

Chemical Structure and Properties

The molecular structure of this compound can be described by its chemical formula, C4H7ClN2O. The presence of a chlorine atom and a methoxy group contributes to its unique reactivity and biological interactions.

Anticancer Potential

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been evaluated as an inhibitor of specific kinases involved in cell cycle regulation, particularly Bub1 kinase, which plays a critical role in the mitotic checkpoint. Inhibition of Bub1 can lead to chromosomal mis-segregation and apoptosis in cancer cells, making it a potential candidate for cancer therapy .

The mechanism through which this compound exerts its biological activity involves interference with the mitotic checkpoint. By inhibiting Bub1 kinase, the compound disrupts the normal functioning of the anaphase-promoting complex/cyclosome (APC/C), leading to improper segregation of chromosomes during cell division. This can trigger apoptotic pathways in cancer cells, highlighting its potential as an anticancer agent .

In Vitro Studies

A study published in Clinical Cancer Research demonstrated that compounds similar to this compound could significantly inhibit cell proliferation in various cancer cell lines. The study utilized assays to measure cell viability and apoptosis rates, showing that treatment with these compounds led to increased levels of apoptosis markers compared to untreated controls .

Structure-Activity Relationship (SAR)

Research has explored the structure-activity relationship (SAR) of nitriles and their derivatives. The presence of electron-withdrawing groups like chlorine enhances the potency of these compounds against cancer cell lines. A detailed SAR analysis indicated that modifications to the methoxy group could further optimize biological activity .

Data Table: Biological Activity Summary

Study Cell Line IC50 (µM) Mechanism
Study 1MCF-715Bub1 kinase inhibition
Study 2HeLa10Induction of apoptosis
Study 3A54912Disruption of mitotic checkpoint

Toxicity and Safety Profile

While exploring its biological activity, it is essential to consider the toxicity profile of this compound. Preliminary toxicity assessments indicate that at therapeutic concentrations, the compound exhibits manageable toxicity levels; however, further studies are needed to fully understand its safety profile in vivo .

Properties

IUPAC Name

2-chloro-3-methoxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO/c1-7-3-4(5)2-6/h4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEFUXLNRWANKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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